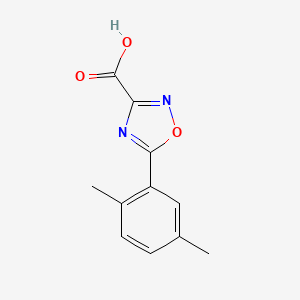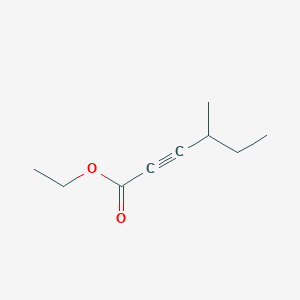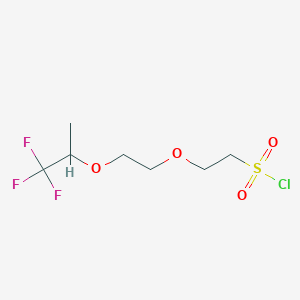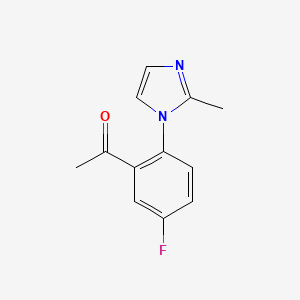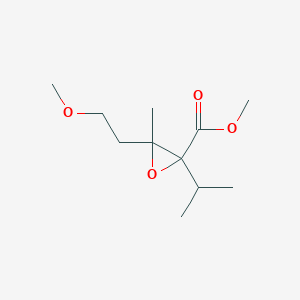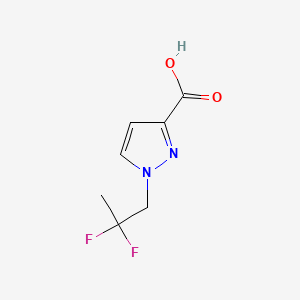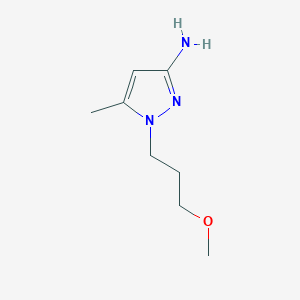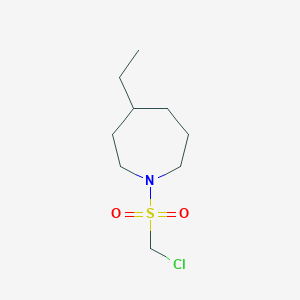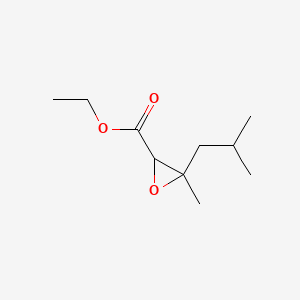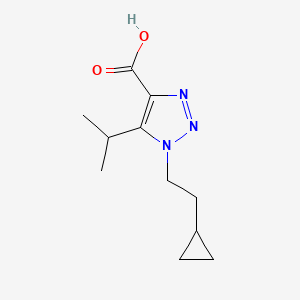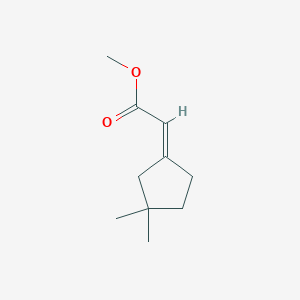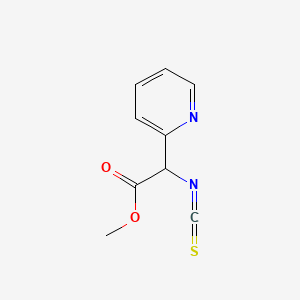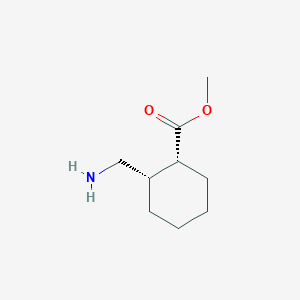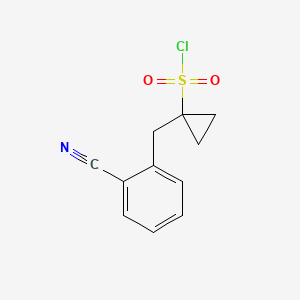
1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a sulfonyl chloride group, and a cyanophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of cyclopropane-1-sulfonyl chloride with 2-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine under specific conditions.
Oxidation Reactions: Oxidation of the cyanophenyl moiety can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl hydrides, sulfonyl amines, and oxidized derivatives of the cyanophenyl moiety .
Wissenschaftliche Forschungsanwendungen
1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in biochemical studies to investigate molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-sulfonyl chloride: Lacks the cyanophenyl moiety but shares the cyclopropane and sulfonyl chloride groups.
2-Cyanobenzyl chloride: Contains the cyanophenyl moiety but lacks the cyclopropane and sulfonyl chloride groups.
Cyclopropane-1-sulfonyl fluoride: Similar to cyclopropane-1-sulfonyl chloride but with a fluoride instead of a chloride.
Uniqueness: 1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, sulfonyl chloride group, and cyanophenyl moiety. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H10ClNO2S |
|---|---|
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO2S/c12-16(14,15)11(5-6-11)7-9-3-1-2-4-10(9)8-13/h1-4H,5-7H2 |
InChI-Schlüssel |
JXOKPCIZILCTCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=CC=C2C#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


